molecular formula C21H17N3O3S2 B2840683 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-72-4

4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2840683
CAS No.: 896679-72-4
M. Wt: 423.51
InChI Key: UXLSQUWBFHFFPB-UHFFFAOYSA-N
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Description

4-Acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound featuring a thiazolo[5,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiazoles and pyridine derivatives under acidic or basic conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological systems or as a precursor for bioactive compounds.

Medicine: The compound has potential medicinal applications, particularly as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Benzenesulfonamide derivatives: These compounds have a similar sulfonamide group but differ in their aromatic and heterocyclic components.

Uniqueness: 4-Acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to its specific combination of acetyl, sulfonamide, and thiazolo[5,4-b]pyridine moieties, which contribute to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

4-acetyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-13-5-6-16(20-23-18-4-3-11-22-21(18)28-20)12-19(13)24-29(26,27)17-9-7-15(8-10-17)14(2)25/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLSQUWBFHFFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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